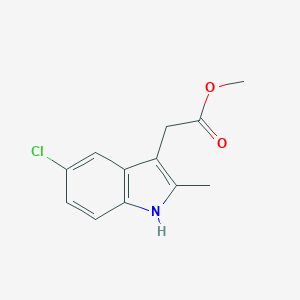

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUVAJKICYMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470276 | |

| Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-66-3 | |

| Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate: A Technical Guide for Medicinal Chemists

Abstract: This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic route to Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, a key heterocyclic building block in medicinal chemistry. The narrative focuses on the well-established Fischer indole synthesis as the core strategy, elucidating the mechanistic underpinnings and justifying the experimental choices made at each step. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution, optimization, and characterization of this synthesis. Detailed protocols, data interpretation, and workflow visualizations are included to ensure reproducibility and facilitate the application of these methods in a laboratory setting.

Introduction: The Significance of Substituted Indole-3-Acetic Acid Esters

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-3-acetic acid (IAA) derivatives are of significant interest due to their diverse biological activities. The target molecule of this guide, Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, and its corresponding carboxylic acid, (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid, are valuable intermediates in the synthesis of more complex bioactive molecules.[2] The introduction of a chloro-substituent on the benzene ring and a methyl group at the 2-position can significantly modulate the pharmacological properties of the parent indole structure, making this specific derivative a target of interest for creating compound libraries for drug screening.

The synthesis of such substituted indoles often relies on classical organic reactions that have been optimized for efficiency and yield. This guide will focus on a synthetic strategy centered around the Fischer indole synthesis, a reliable and versatile method for constructing the indole core from arylhydrazines and carbonyl compounds.[3][4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate ( 1 ), reveals a clear path for its synthesis. The final ester functional group points to a straightforward esterification of the corresponding carboxylic acid, (5-chloro-2-methyl-1H-indol-3-yl)acetic acid ( 2 ). This acid is a classic indole-3-acetic acid structure, which can be disconnected via the Fischer indole synthesis. This key transformation involves the acid-catalyzed cyclization of a phenylhydrazone intermediate ( 3 ). This hydrazone, in turn, is formed from the condensation of (4-chlorophenyl)hydrazine ( 4 ) and a γ-keto acid, levulinic acid ( 5 ).

This approach is strategically advantageous as the starting materials, 4-chlorophenylhydrazine and levulinic acid, are commercially available and relatively inexpensive. The Fischer indole synthesis is a one-pot reaction that directly constructs the desired indole-3-acetic acid core, making it an efficient choice for this synthesis.[5]

Mechanistic Deep Dive: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[6] The reaction proceeds through a series of well-defined steps under acidic conditions:[3][4]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine and the ketone of levulinic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the key sigmatropic rearrangement.

-

[7][7]-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the molecule undergoes a[7][7]-sigmatropic rearrangement, analogous to a Claisen rearrangement. This step forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond, leading to a di-imine intermediate.

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, which is followed by a nucleophilic attack of the amino group onto one of the imine carbons to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent tautomerization yields the stable, aromatic indole ring.

The choice of acid catalyst is important; Brønsted acids like sulfuric acid, polyphosphoric acid, or gaseous HCl are commonly employed, as are Lewis acids such as zinc chloride.[3][4]

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the carboxylic acid intermediate and its subsequent esterification.

Stage 1: Synthesis of (5-chloro-2-methyl-1H-indol-3-yl)acetic acid

This stage employs a one-pot Fischer indole synthesis.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorophenylhydrazine HCl | 179.04 | 17.9 g | 0.10 |

| Levulinic Acid | 116.11 | 11.6 g | 0.10 |

| Ethanol (Absolute) | 46.07 | 200 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (17.9 g, 0.10 mol) and absolute ethanol (200 mL).

-

Addition of Reactants: Stir the mixture until the hydrazine salt is partially dissolved. Add levulinic acid (11.6 g, 0.10 mol) to the suspension.

-

Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirring mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The formation of the indole product will be indicated by a new, UV-active spot with a lower Rf than the starting materials.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 g of crushed ice with constant stirring.

-

Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield (5-chloro-2-methyl-1H-indol-3-yl)acetic acid as a crystalline solid. Dry the product under vacuum. The expected yield is 75-85%.

Stage 2: Synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

This stage involves a standard Fischer esterification.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| (5-chloro-2-methyl-1H-indol-3-yl)acetic acid | 223.65 | 22.4 g | 0.10 |

| Methanol | 32.04 | 250 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 5 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: Suspend the (5-chloro-2-methyl-1H-indol-3-yl)acetic acid (22.4 g, 0.10 mol) in methanol (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst: Slowly add concentrated sulfuric acid (5 mL) to the suspension.

-

Reflux: Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1) for the disappearance of the starting acid and the appearance of the higher Rf ester product.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly pour the concentrated solution into a beaker with 500 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate. The product can be further purified by column chromatography on silica gel if necessary. The expected yield is 90-95%.

Caption: Experimental workflow for the two-stage synthesis.

Characterization and Data Analysis

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.55 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.40 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 134.0, 130.0, 128.5, 125.0, 122.0, 118.5, 111.0, 105.0, 52.0 (OCH₃), 31.0 (CH₂), 12.0 (CH₃). |

| Mass Spec (ESI) | m/z 238.06 [M+H]⁺, 260.04 [M+Na]⁺. |

| Appearance | Off-white to light brown solid. |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting and Optimization

-

Low Yield in Stage 1: Incomplete reaction is a common issue. Ensure anhydrous conditions as much as possible and extend the reflux time if TLC indicates the presence of starting material. The use of other acid catalysts like polyphosphoric acid (PPA) can sometimes improve yields for less reactive substrates.

-

Purification Challenges: The crude indole acid may be dark due to polymerization byproducts. A charcoal treatment during recrystallization can help decolorize the product. For the final ester, if recrystallization is insufficient, silica gel chromatography using a gradient of ethyl acetate in hexane is effective.

-

Side Reactions: During esterification, prolonged exposure to strong acid and heat can lead to degradation of the indole ring. It is crucial to monitor the reaction and stop it once the starting material is consumed. Alternative, milder esterification methods, such as using DCC/DMAP or converting the acid to an acid chloride followed by reaction with methanol, can be employed if degradation is a significant issue.[8]

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate. The strategy leverages the classic Fischer indole synthesis to efficiently construct the core heterocyclic structure from readily available starting materials. The subsequent Fischer esterification is a high-yielding transformation to obtain the final target molecule. The provided protocols, mechanistic insights, and practical troubleshooting advice offer a comprehensive resource for chemists aiming to synthesize this and related indole derivatives for applications in pharmaceutical research and development.

References

-

Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Michalczyk, A., & Piskornik, Z. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 53(4), 634-638. [Link]

-

The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 9, 2024, from [Link]

-

Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]

-

Pelc, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1999(1), 1-6. [Link]

-

Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. (2024). MDPI. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

A three-component Fischer indole synthesis. (2010). Springer Nature Experiments. [Link]

-

Ismail, M. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2486-2493. [Link]

- Bullock, M. W., & Fox, S. W. (1951). U.S. Patent No. 2,701,250A. Washington, DC: U.S.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

-

Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Methyl 2-(5-chloro-1H-indol-3-yl)acetate. (n.d.). J&K Scientific. Retrieved January 9, 2024, from [Link]

-

Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1256. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13, 934522. [Link]

-

Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2024, from [Link]

-

Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Molecular Crystals and Liquid Crystals, 766(1), 1-12. [Link]

-

2-(5-chloro-2-methyl-1h-indol-3-yl)acetic acid. (n.d.). PubChemLite. Retrieved January 9, 2024, from [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). (n.d.). Ijarse. Retrieved January 9, 2024, from [Link]

-

Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate: Properties, Synthesis, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability of its derivatives to interact with various biological targets have made it a focal point of drug discovery efforts for decades. Among the myriad of indole derivatives, those halogenated at the 5-position have garnered significant attention for their potential as therapeutic agents. This guide provides a comprehensive technical overview of a specific and promising derivative, Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, delving into its chemical properties, synthesis, and potential applications in drug development.

The presence of a chlorine atom at the 5-position of the indole ring can significantly influence the compound's physicochemical properties and biological activity.[1] This substitution can enhance metabolic stability, improve membrane permeability, and provide an additional point of interaction with biological targets. The 2-methyl and 3-acetate functionalities further modulate the molecule's steric and electronic profile, making it an intriguing candidate for further investigation.

Physicochemical and Spectroscopic Profile

Precise experimental data for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is not extensively documented in publicly available literature. However, we can infer its properties from closely related analogs, such as the corresponding carboxylic acid and ethyl ester.

| Property | Value (Predicted or from Analog) | Analog Compound | Citation |

| Molecular Formula | C₁₂H₁₂ClNO₂ | - | - |

| Molecular Weight | 237.68 g/mol | - | - |

| Melting Point | ~190 °C (decomposed) | (5-chloro-2-methyl-1H-indol-3-yl)-acetic acid | [3] |

| Boiling Point | ~448.4±40.0 °C (Predicted) | (5-chloro-2-methyl-1H-indol-3-yl)-acetic acid | [3] |

| Density | ~1.419±0.06 g/cm³ (Predicted) | (5-chloro-2-methyl-1H-indol-3-yl)-acetic acid | [3] |

| XLogP3 | ~2.67 | (5-chloro-2-methyl-1H-indol-3-yl)-acetic acid | [3] |

| Physical Form | Expected to be a solid at room temperature | - | - |

Spectroscopic Characterization (Predicted and Analog-Based)

Definitive spectroscopic data for the title compound is sparse. The following represents an educated prediction based on the analysis of closely related structures, including Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate and Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[4][5]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at the 2-position, the methylene protons of the acetate group, and the methyl ester protons. The aromatic protons on the benzene ring will likely appear as doublets and a doublet of doublets, with coupling constants typical for ortho and meta coupling. The NH proton of the indole ring will likely appear as a broad singlet.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 170 ppm). Aromatic carbons will resonate in the 110-140 ppm range, while the aliphatic carbons of the methyl and methylene groups will appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands. A broad peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching of the indole ring. A strong absorption around 1730 cm⁻¹ is expected for the C=O stretching of the ester functionality. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate can be approached through several established methods for indole synthesis. The Fischer indole synthesis is a classic and versatile method that is well-suited for this target.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of our target compound, the logical precursors would be 4-chlorophenylhydrazine and methyl 4-oxopentanoate (levulinic acid methyl ester).

Caption: Proposed Fischer Indole Synthesis Pathway.

Step-by-Step Protocol:

-

Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol, add methyl 4-oxopentanoate. A catalytic amount of a mineral acid like hydrochloric acid is often added to facilitate the reaction. The mixture is typically stirred at room temperature or with gentle heating until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization and Aromatization: The formed hydrazone is then subjected to cyclization under acidic conditions. Common catalysts for this step include sulfuric acid, zinc chloride, or polyphosphoric acid. The reaction is heated, often to reflux, to promote the[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel to afford the pure Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate.

Reactivity Profile

The reactivity of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is governed by the indole nucleus and the ester functionality.

-

N-H Acidity and Alkylation/Acylation: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form the corresponding anion. This anion can then be reacted with various electrophiles to achieve N-alkylation or N-acylation.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. However, the 3-position is already substituted. Electrophilic substitution, if it occurs, would likely be directed to other positions on the benzene ring, influenced by the directing effects of the chloro and alkyl groups.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (5-chloro-2-methyl-1H-indol-3-yl)acetic acid, under either acidic or basic conditions. This carboxylic acid derivative is itself a valuable intermediate for further chemical modifications, such as amide bond formation.

Biological Activity and Therapeutic Potential

While direct biological data for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is limited, the broader class of 5-chloro-indole derivatives has demonstrated significant therapeutic potential, particularly in oncology.[1]

Anticancer Activity of 5-Chloro-Indole Derivatives

Numerous studies have highlighted the potent anticancer activities of 5-chloro-indole derivatives. These compounds have been shown to target various cancer cell lines and modulate key signaling pathways involved in cancer progression.[1][7]

A notable mechanism of action for some 5-chloro-indole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[1][7] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers.

Caption: Inhibition of EGFR Signaling by 5-Chloro-Indole Derivatives.

Compounds with the 5-chloro-indole scaffold can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor growth and the induction of apoptosis.[1]

Potential as a Drug Discovery Lead

Given the established anticancer properties of related compounds, Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate represents a valuable lead compound for further optimization. Structure-activity relationship (SAR) studies could be conducted by modifying the ester functionality, the methyl group at the 2-position, and exploring alternative substitutions on the benzene ring to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a promising heterocyclic compound with a structural motif common to many biologically active molecules. While specific experimental data for this exact molecule is not abundant, a strong case for its potential in drug discovery, particularly in oncology, can be made based on the extensive research on related 5-chloro-indole derivatives.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial steps in unlocking its full therapeutic potential. The versatility of the indole scaffold, combined with the favorable properties imparted by the 5-chloro substitution, makes Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate a compelling subject for continued investigation by the scientific community.

References

- Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & SubbiahPandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o856.

- Wiley-VCH. (2007).

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- Hu, W., Liu, Z., & Sun, Z. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155.

- El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8863.

-

PubChem. (n.d.). methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

- Gassman, P. G., & van Bergen, T. J. (1977).

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Retrieved from [Link]

- Mohamed, G. G., El-Gamel, N. E. A., & El-Sayed, Y. S. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1242.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Alhassan, M. A. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(11), 4474.

- D'Agostino, M., et al. (2020).

- Ermut, A., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones. Marmara Pharmaceutical Journal, 17(3), 147-154.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Wang, Y., et al. (2022).

- Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206.

- Crash Course. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5 [Video]. YouTube.

-

PubChemLite. (n.d.). Methyl 2-(1h-indol-5-yl)acetate (C11H11NO2). Retrieved from [Link]

- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl)

- Li, Z., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3381.

- National Center for Biotechnology Information. (n.d.). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, a substituted indole derivative, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the indole scaffold. Accurate and comprehensive spectroscopic analysis is paramount to confirm its molecular structure, assess purity, and provide a foundational dataset for further research and development.

This in-depth technical guide provides a detailed exploration of the spectroscopic signature of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of predictive analysis based on established spectroscopic principles and comparative data from closely related structural analogs. This guide is designed to be a practical resource, offering not only spectral interpretation but also the underlying scientific rationale and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the ester group, as well as the electron-donating nature of the indole nitrogen and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Indole) | ~8.1-8.3 | broad singlet | - | 1H |

| H-4 | ~7.5-7.6 | doublet | ~2.0 | 1H |

| H-6 | ~7.1-7.2 | doublet of doublets | ~8.5, 2.0 | 1H |

| H-7 | ~7.2-7.3 | doublet | ~8.5 | 1H |

| -CH₂- (acetate) | ~3.7-3.8 | singlet | - | 2H |

| -OCH₃ (ester) | ~3.6-3.7 | singlet | - | 3H |

| C2-CH₃ (indole) | ~2.3-2.4 | singlet | - | 3H |

Expertise & Experience in ¹H NMR Interpretation:

-

Indole N-H: The broad singlet in the downfield region is characteristic of an indole N-H proton and its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: The chlorine atom at the C-5 position exerts an electron-withdrawing effect, which deshields the adjacent aromatic protons. H-4 is expected to appear as a doublet due to meta-coupling with H-6. H-6 will be a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. H-7 will present as a doublet from ortho-coupling to H-6.[1]

-

Methylene and Methyl Protons: The methylene protons of the acetate group are adjacent to the indole ring and the carbonyl group, leading to a singlet in the range of 3.7-3.8 ppm. The methyl ester protons will also be a singlet, typically around 3.6-3.7 ppm. The C2-methyl group on the indole ring is expected to be a singlet around 2.3-2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~172 |

| C-2 (indole) | ~135 |

| C-7a (indole) | ~134 |

| C-3a (indole) | ~129 |

| C-5 (indole) | ~125 |

| C-4 (indole) | ~122 |

| C-6 (indole) | ~120 |

| C-7 (indole) | ~111 |

| C-3 (indole) | ~108 |

| -OCH₃ (ester) | ~52 |

| -CH₂- (acetate) | ~31 |

| C2-CH₃ (indole) | ~12 |

Expertise & Experience in ¹³C NMR Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Indole Carbons: The chemical shifts of the indole carbons are well-established. The C-2 carbon, being adjacent to the nitrogen, is found at a characteristic downfield position. The C-5 carbon, bonded to the electronegative chlorine, will also be in the aromatic region. The C-3 carbon, being part of the electron-rich pyrrole ring, is expected to be more shielded.[2]

-

Aliphatic Carbons: The methyl ester carbon, the methylene carbon of the acetate group, and the C2-methyl carbon are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis ensures reproducibility and accuracy.

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively, thus validating the structural assignments.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3400 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Medium |

| C-H Stretch (aliphatic) | ~2950-2850 | Medium |

| C=O Stretch (ester) | ~1735 | Strong |

| C=C Stretch (aromatic) | ~1600, ~1470 | Medium |

| N-H Bend | ~1550 | Medium |

| C-O Stretch (ester) | ~1250 | Strong |

| C-Cl Stretch | ~780 | Strong |

Expertise & Experience in IR Interpretation:

-

N-H and C=O Stretches: The presence of a medium intensity peak around 3400 cm⁻¹ is indicative of the N-H stretch of the indole ring.[3] A strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

Aromatic and Aliphatic Regions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching bands of the aromatic rings will be observed in the 1600-1470 cm⁻¹ region.

-

Fingerprint Region: The C-O stretch of the ester and the C-Cl stretch will give rise to strong bands in the fingerprint region, further confirming the presence of these functional groups.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy.

Data Acquisition:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is C₁₂H₁₂ClNO₂. The expected monoisotopic mass is approximately 237.05 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

| m/z | Proposed Fragment | Significance |

| 237/239 | [M]⁺˙ | Molecular Ion |

| 178/180 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 143 | [C₉H₈N]⁺ | Indole ring fragment |

| 130 | [C₉H₈N]⁺ | Quinolinium ion (characteristic for indole-3-acetic acid derivatives) |

Expertise & Experience in MS Interpretation:

-

Molecular Ion: The molecular ion peak is expected to be observed, and its isotopic pattern will confirm the presence of one chlorine atom.

-

Fragmentation Pathways: Under electron ionization (EI), a common fragmentation pathway for indole-3-acetic acid esters involves the cleavage of the ester group. The loss of the methoxycarbonyl radical (•COOCH₃) would result in a significant fragment.[4] Further fragmentation of the indole ring can lead to the characteristic quinolinium ion at m/z 130.[5]

Experimental Protocol for EI-Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, offer a detailed "fingerprint" of the molecule. By following the provided experimental protocols, researchers can generate high-quality, reproducible data, ensuring the integrity and validity of their scientific findings. This guide serves as a testament to the power of modern spectroscopic techniques in advancing the field of drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

- Pchelin, P., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(15), 4473.

- Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 433-441.

- Pal, M., et al. (2015). An ultrasound-based approach for the synthesis of indoles under Pd/C catalysis. RSC Advances, 5(82), 67025-67033.

- Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5733-5770.

- Cohen, L. A., Daly, J. W., & Witkop, B. (1960). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Journal of the American Chemical Society, 82(9), 2184-2187.

- Kai, M., et al. (2007). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant and Cell Physiology, 48(11), 1650-1663.

- El Ayouchia, H. B., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 2(3), 223-228.

- Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole.

- Lin, C.-C., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2), 377-386.

- Biller, J. E., & Biemann, K. (1974). (a)

- Liu, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1421.

- Yilmaz, F., et al. (2018). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer...

- Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology, 7(2), 64-70.

- Mahmoud, M. A. (2017). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Tikrit Journal of Pure Science, 22(5), 9-16.

- Singh, P., et al. (2014). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole.

- Göktaş, O., et al. (2007). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 597-603.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical characteristics of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, a substituted indoleacetic acid ester with potential significance in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just data, but a contextualized understanding of why these properties matter and how they are reliably determined, empowering researchers to make informed decisions in their drug development endeavors.

Molecular Identity and Structural Features

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid, a well-known phytohormone. The structural modifications, including a chloro group at the 5-position, a methyl group at the 2-position, and a methyl esterification of the carboxylic acid, are anticipated to significantly influence its physicochemical profile compared to the parent compound.

Molecular Formula: C₁₂H₁₂ClNO₂

Molecular Weight: 237.68 g/mol

Chemical Structure:

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, with values derived from predictions and data from analogous compounds.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature; estimated range: 80-90 | Influences formulation, stability, and purification processes. A sharp melting point is indicative of high purity. |

| Boiling Point (°C) | > 350 (Predicted) | Important for purification by distillation and assessing thermal stability. |

| LogP (Octanol/Water Partition Coefficient) | ~3.2 (Predicted) | A key indicator of lipophilicity, which affects membrane permeability, solubility, and protein binding. |

| Aqueous Solubility | Low (Predicted) | Directly impacts bioavailability for oral administration and formulation strategies for parenteral delivery. |

| pKa | Indole N-H: ~17 (acidic); Ester: Not ionizable in physiological pH | The ionization state of a molecule at a given pH is crucial for its absorption, distribution, and target interaction.[3][4] |

Lipophilicity and "Drug-Likeness": Navigating Biological Membranes

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five provides a set of guidelines to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[5][6][7]

| Lipinski's Rule | Value for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | Compliance |

| Molecular Weight ≤ 500 g/mol | 237.68 g/mol | Yes |

| LogP ≤ 5 | ~3.2 (Predicted) | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 (Indole N-H) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (Ester carbonyl and ether oxygens) | Yes |

Interpretation: Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral absorption.[8][9]

Experimental Determination of LogP

The "shake-flask" method is the traditional approach for determining LogP.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare mutually saturated octanol and water phases by shaking them together overnight and then allowing them to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the octanol phase.

-

Partitioning: Mix the octanol solution with a known volume of the water phase in a separatory funnel. Shake vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])

Solubility Profile: A Prerequisite for Biological Activity

Aqueous solubility is a critical factor for drug absorption and distribution. The esterification of the carboxylic acid in the parent compound is expected to decrease the aqueous solubility of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate.[10][11][12]

Factors Influencing Solubility

-

Lipophilicity: The predicted LogP of ~3.2 suggests a significant hydrophobic character, contributing to low water solubility.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure affects solubility. The melting point of the analogous ethyl ester is 85 °C, suggesting a moderately stable crystal lattice.[2]

-

pH: As the molecule is not readily ionizable in the physiological pH range, its solubility is not expected to be significantly pH-dependent.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the equilibrium solubility of the compound at that temperature.

Ionization Constant (pKa): Understanding Charge State

The pKa of a molecule dictates its ionization state at a given pH. The indole nitrogen has an acidic proton with a high pKa (around 17), meaning it will be deprotonated only under very basic conditions and will be neutral at physiological pH.[3][4] The ester functional group is not ionizable.

Importance of pKa in a Biological Context

Although the target molecule is neutral, understanding the pKa of the indole N-H is important as it can influence hydrogen bonding interactions with biological targets.

Experimental Determination of pKa

For compounds with ionizable groups in the accessible pH range, potentiometric titration is a standard method.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques are essential for confirming the identity, purity, and structure of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a versatile technique for assessing the purity of indole derivatives.[13][14][15][16][17]

Protocol: RP-HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase or a stronger organic solvent) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Detection: UV detector, typically at the wavelength of maximum absorbance for the indole chromophore (around 280 nm).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Elution: Isocratic or gradient elution may be used to achieve optimal separation from impurities.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Predicted Spectroscopic Data

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate are:

-

Indole N-H: A broad singlet around 8.0-8.5 ppm.

-

Aromatic Protons (H4, H6, H7): Multiplets in the range of 7.0-7.6 ppm.

-

Methylene Protons (-CH₂-): A singlet around 3.7 ppm.

-

Ester Methyl Protons (-OCH₃): A singlet around 3.6 ppm.

-

Indole Methyl Protons (-CH₃): A singlet around 2.4 ppm.[18][19]

The carbon NMR spectrum provides information about the carbon framework. Key predicted chemical shifts include:

-

Ester Carbonyl Carbon: ~172 ppm.

-

Aromatic and Indole Carbons: 110-140 ppm.

-

Ester Methoxy Carbon: ~52 ppm.

-

Methylene Carbon: ~31 ppm.

-

Indole Methyl Carbon: ~12 ppm.

IR spectroscopy is used to identify functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1735 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ester): 1150-1250 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, the molecular ion peak [M]⁺ would be expected at m/z 237, with another peak at m/z 239 due to the ³⁷Cl isotope. A characteristic fragmentation would be the loss of the methoxycarbonylmethyl group.[20][21][22]

Conclusion: A Roadmap for Further Development

This technical guide has provided a detailed physicochemical profile of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, leveraging predictive models and data from analogous compounds. The in silico analysis suggests that this molecule possesses favorable "drug-like" properties, warranting further experimental investigation. The outlined protocols provide a clear roadmap for the empirical determination of its core physicochemical characteristics. A comprehensive understanding of these properties is paramount for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing this compound through the drug development pipeline.

References

-

Indole acidity. (n.d.). Química Organica.org. Retrieved January 13, 2026, from [Link]

-

Indole. (n.d.). Química Organica.org. Retrieved January 13, 2026, from [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

-

Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 74339-45-0. (n.d.). J&K Scientific. Retrieved January 13, 2026, from [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

-

Indole. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]

-

[Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Indole-3-acetic acid. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]

- Terrier, F., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Helvetica Chimica Acta, 90(11), 2163-2181.

-

Indole-3-acetic acid, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved January 13, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

- Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1056.

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Analysis Results of Lipinski's Rule of Five. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Predicted properties with corresponding assays, number of compounds in the training set, output classes † and interpretation of classifier. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

methyl 2-(5-methoxy-1H-indol-3-yl)acetate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Lipinski's rules & drug discovery beyond the rule of five. (2024, January 27). YouTube. Retrieved January 13, 2026, from [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Putting the “rule of five” of drug research in context. (2018, June 13). Mapping Ignorance. Retrieved January 13, 2026, from [Link]

-

Lipinski's Rule of Five Analysis Results. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Prediction of Molecular Properties of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

methyl 2-(2-chlorophenyl)-2-indol-1-yl-acetate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Alawar, R. S., et al. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155.

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse. Retrieved January 13, 2026, from [Link]

-

Molecular Property Prediction by Combining LSTM and GAT. (2023, March 9). MDPI. Retrieved January 13, 2026, from [Link]

- Mohamed, S. K., et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o1242.

-

Methyl 5-chloro-1H-indole-2-carboxylate. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ETHYL 2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ACETATE CAS#: 3446-72-8 [m.chemicalbook.com]

- 3. indole acidity [quimicaorganica.org]

- 4. Indole [quimicaorganica.org]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. methyl 2-(5-methoxy-1H-indol-3-yl)acetate | C12H13NO3 | CID 594955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | C13H15NO3 | CID 82067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity and quality control of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

An In-Depth Technical Guide to the Purity and Quality Control of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Abstract

This technical guide provides a comprehensive framework for establishing robust purity and quality control protocols for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, a key heterocyclic intermediate in pharmaceutical research and development. Addressing the needs of researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices. We will explore the landscape of potential impurities, from starting materials to degradation products, and detail a multi-modal analytical strategy for their detection, identification, and quantification. This guide emphasizes a holistic, self-validating approach to quality control, grounded in regulatory expectations and first-principles analytical chemistry, ensuring the generation of reliable, reproducible, and high-purity material critical for downstream applications.

Introduction: The Imperative for Purity

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of medicinal chemistry and present in numerous approved pharmaceuticals.[1][2] The biological activity of any final active pharmaceutical ingredient (API) derived from this intermediate is intrinsically linked to its purity profile. The presence of impurities, even at trace levels, can have significant and often unforeseen consequences, including altered pharmacological or toxicological profiles, reduced stability of the final product, and complications in process scale-up.[][4]

Therefore, a rigorous and scientifically sound quality control strategy is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety, efficacy, and consistency of a potential therapeutic agent.[5][6] This guide provides the technical details and expert rationale required to implement such a strategy.

The Impurity Landscape: Origins and Classification

Effective quality control begins with a deep understanding of what impurities might be present and where they originate. For Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, impurities can be broadly categorized according to guidelines established by the International Council for Harmonisation (ICH).[4][7]

-

Organic Impurities : These are the most common and structurally diverse class of impurities.[4]

-

Starting Materials & Intermediates : Unreacted starting materials from the synthesis, such as 4-chlorophenylhydrazine and methyl levulinate (in a typical Fischer indole synthesis), can carry through the process.

-

By-products : Side reactions inherent to the synthetic route can generate isomeric products (e.g., substitution at a different position on the indole ring), over-alkylated species, or products from competing reaction pathways.[8]

-

Degradation Products : The indole nucleus can be susceptible to oxidation, while the methyl ester moiety is prone to hydrolysis. Exposure to light, oxygen, extreme pH, or elevated temperatures can generate new impurities over time.[][9]

-

-

Inorganic Impurities : This category includes reagents, catalysts (e.g., residual palladium from a coupling reaction or acid catalysts), and heavy metals.[][4] These are often monitored using techniques aligned with ICH Q3D guidelines for elemental impurities.[4]

-

Residual Solvents : Organic volatile chemicals used during synthesis and purification (e.g., methanol, ethyl acetate, hexane, tetrahydrofuran) must be controlled and quantified according to ICH Q3C limits, which are based on their toxicity.[4]

The following diagram illustrates the potential sources of impurities within a hypothetical synthetic and downstream workflow.

Caption: Origin map of potential impurities during synthesis and storage.

A Multi-Tiered Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust quality control program relies on an integrated suite of orthogonal methods, where each technique provides a unique and complementary piece of information.[]

The following diagram outlines a typical analytical workflow for the quality control of an API intermediate like Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate.

Caption: A typical quality control workflow for batch release.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

For non-volatile organic impurities, reversed-phase HPLC with UV detection is the principal technique.[9] Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues and degradation products.

Expertise & Rationale:

-

Column Choice : A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target molecule through hydrophobic interactions.

-

Mobile Phase : A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed. The acid protonates silanol groups on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks. The gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

-

Detection : The indole ring possesses a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is preferable as it can acquire full UV spectra for each peak, aiding in peak tracking and identification.

Protocol: HPLC-UV Purity and Impurity Profiling

-

Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Acetonitrile.

-

Gradient Program :

-

0-5 min: 40% B

-

5-25 min: 40% to 95% B

-

25-30 min: Hold at 95% B

-

30-31 min: 95% to 40% B

-

31-35 min: Hold at 40% B (re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Injection Volume : 10 µL.

-

Detection Wavelength : 225 nm and 280 nm.

-

Sample Preparation : Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

-

System Suitability : Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be <2.0%.

-

Calculation : Purity is determined by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving moderately polar small molecules. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution for indole derivatives. |

| Elution | Gradient | Ensures elution of impurities with a wide range of polarities. |

| Detection | PDA at 225 nm & 280 nm | Maximizes sensitivity for the indole chromophore. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS): Residual Solvents and Volatiles

GC-MS is the gold standard for identifying and quantifying residual solvents.[10] The headspace technique is used to analyze volatile components without injecting the non-volatile API onto the GC column.

Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation : GC-MS system equipped with a static headspace autosampler.

-

Column : DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Headspace Parameters :

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 15 min

-

-

GC Parameters :

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

-

-

MS Parameters :

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

-

Sample Preparation : Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the analytes of interest.

-

Quantification : Identification is performed by matching the mass spectrum and retention time to a library and a known standard. Quantification is achieved using an external or internal standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR is an indispensable tool for confirming the identity and structure of the main compound and for elucidating the structure of unknown impurities if they can be isolated.[11]

Expertise & Rationale:

-

¹H NMR : Provides rapid confirmation of the compound's identity by examining chemical shifts, integration (proton count), and coupling patterns. The presence of signals corresponding to the methyl group, the methylene bridge, the indole NH, and the aromatic protons in their expected regions confirms the structure.

-

¹³C NMR : Confirms the carbon backbone of the molecule.

-

2D NMR (COSY, HSQC) : Used to definitively assign proton and carbon signals and confirm connectivity, especially in complex molecules.

-

Quantitative NMR (qNMR) : Can be used as a primary method for determining the absolute purity (potency) of the material against a certified internal standard.

A typical ¹H NMR spectrum of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate in CDCl₃ would be expected to show signals for the aromatic protons (3H), the indole NH (1H, broad), the acetate methylene (2H), the ester methyl (3H), and the C2-methyl group (3H). The absence of significant unassigned signals is a strong indicator of high purity.[12][13]

Complementary Techniques for a Complete Profile

-

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown impurities.[14] It provides the molecular weight of an impurity, which, combined with fragmentation data, allows for the proposal of a chemical structure.

-

Elemental Analysis : Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results must align with the theoretical values for the molecular formula (C₁₁H₁₀ClNO₂), providing confirmation of elemental composition.

-

Inductively Coupled Plasma (ICP-MS) : The preferred method for quantifying trace elemental impurities as per ICH Q3D guidelines.[]

Setting Acceptance Criteria

The final step in quality control is to establish specifications—a set of tests, analytical procedures, and acceptance criteria to which the material must conform. These are based on regulatory guidelines, process capability, and the intended use of the material.

| Test | Method | Acceptance Criteria | Regulatory Guideline |

| Appearance | Visual | White to off-white solid | Internal |

| Identity | ¹H NMR | Spectrum conforms to reference standard | Internal |

| Purity | HPLC-UV | ≥ 98.0% (by area %) | ICH Q3A[4] |

| Any single unspecified impurity | HPLC-UV | ≤ 0.10% | ICH Q3A[4] |

| Total Impurities | HPLC-UV | ≤ 1.0% | ICH Q3A[4] |

| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | ICH Q3C[4] |

| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | ICH Q3D[4] |

Note: These criteria are examples and should be established based on specific process understanding and risk assessment.

Conclusion

The quality control of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a multifaceted discipline that requires a deep understanding of its chemistry and a strategic application of modern analytical techniques. By integrating orthogonal methods such as HPLC, GC-MS, and NMR, and framing the results within a risk-based regulatory context, researchers and developers can ensure the consistent production of high-purity material. This rigorous, self-validating approach to quality is paramount for the integrity of research data and the successful development of safe and effective medicines.

References

-

Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]

-

Various Authors. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (2023). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]

-

Various Authors. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. Retrieved from [Link]

-

Prathap, M. V., et al. (2007). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. PubMed. Retrieved from [Link]

-

BioPharm International. (2016). FDA Releases Q7 GMP for API Guidance. Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Retrieved from [Link]

-

The Pharma Master. (2024). Quality Control Measures for APIs. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]

-

Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

-